5-Bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one
Overview
Description
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound with the molecular formula C6H4BrN3O and a molecular weight of 214.02 g/mol . This compound is known for its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-d]pyrimidin-4-one core. It is commonly used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Mechanism of Action
Target of Action
Similar compounds have been known to target various enzymes and receptors in the body .
Mode of Action
It is suggested that the presence of a bromine atom generally favors antitubercular activity over other halogens such as chlorine and fluorine .
Pharmacokinetics
It is also predicted to be a CYP1A2 inhibitor .
Action Environment
It is known that the compound should be stored in a sealed container in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in enzyme inhibition and interaction with nucleic acids. It has been shown to interact with several key enzymes, including kinases and polymerases, which are essential for cellular signaling and DNA replication processes . The compound’s bromine atom at the 5-position enhances its binding affinity to these enzymes, leading to potent inhibitory effects. Additionally, this compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the active sites of these enzymes, further stabilizing the enzyme-inhibitor complex .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involving the MAPK/ERK and PI3K/AKT pathways . By inhibiting key kinases in these pathways, the compound can modulate gene expression and cellular metabolism, leading to altered cell proliferation and apoptosis rates. In cancer cells, for instance, this compound has demonstrated the ability to induce cell cycle arrest and promote programmed cell death, making it a potential candidate for anticancer therapies .
Molecular Mechanism
At the molecular level, this compound exerts its effects through direct binding interactions with target biomolecules. The compound’s pyrrolo[2,3-d]pyrimidine core allows it to fit snugly into the active sites of enzymes, where it can inhibit catalytic activity by blocking substrate access or by inducing conformational changes that render the enzyme inactive[5][5]. Additionally, the bromine atom enhances the compound’s electrophilicity, facilitating covalent bonding with nucleophilic residues in the enzyme’s active site . These interactions result in effective inhibition of enzyme function and subsequent downstream effects on cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. The compound exhibits good stability under standard storage conditions, maintaining its biochemical activity over extended periods . It is susceptible to degradation under extreme pH conditions or prolonged exposure to light. In vitro studies have shown that the compound’s inhibitory effects on enzymes and cellular processes can persist for several hours post-treatment, with gradual reduction in activity as the compound degrades . Long-term studies in vivo have indicated potential cumulative effects, with repeated dosing leading to sustained modulation of target pathways .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, the compound can effectively inhibit target enzymes without significant toxicity . Higher doses have been associated with adverse effects, including hepatotoxicity and nephrotoxicity, likely due to off-target interactions and accumulation of the compound in vital organs . Threshold effects have been observed, where doses above a certain level result in disproportionately higher toxic responses, emphasizing the need for careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to its biotransformation and elimination. The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic processes can influence the compound’s bioavailability and duration of action. Additionally, interactions with cofactors such as NADPH and glutathione play a role in the compound’s detoxification and clearance from the body.
Preparation Methods
The synthesis of 5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the reaction of 1-bromo-2,5-diketopyrrolidine with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in the presence of a suitable solvent such as dichloromethane . The reaction mixture is stirred at room temperature overnight to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
5-Bromo-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can be compared with other similar compounds, such as:
- 4-Hydroxy-7H-pyrrolo[2,3-d]pyrimidine
- Piritrexim
- Pyrazolo[3,4-d]pyrimidine derivatives
These compounds share similar core structures but differ in their functional groups and specific biological activities. The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3O/c7-3-1-8-5-4(3)6(11)10-2-9-5/h1-2H,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJUAXRSIRZNYBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(N1)N=CNC2=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70298553 | |
Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22276-97-7 | |
Record name | 22276-97-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124163 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-bromo-3,7-dihydro-4h-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70298553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-bromo-3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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